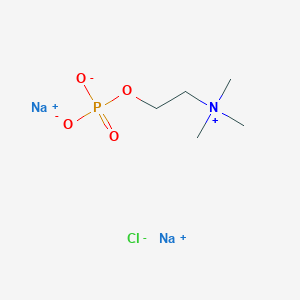
2,3,6-Trimethylchinoxalin
Übersicht
Beschreibung
2,3,6-Trimethylquinoxaline is a chemical compound with the molecular formula C11H12N2 . It has an average mass of 172.226 Da and a monoisotopic mass of 172.100052 Da .
Synthesis Analysis
The synthesis of 1,4,6-trimethylquinoxaline-2,3(1H,4H)-dione was achieved by the action of iodomethane on 6-methylquinoxaline-2,3(1H,4H)-dione . The synthesis of quinoxalines has been extensively studied for the last two decades .Molecular Structure Analysis
The 2,3,6-Trimethylquinoxaline molecule contains a total of 26 bonds. There are 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring . The computed bond lengths, bond angles, and dihedral angles are given in the referenced paper .Physical And Chemical Properties Analysis
2,3,6-Trimethylquinoxaline has a density of 1.1±0.1 g/cm3, a boiling point of 277.7±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 49.6±3.0 kJ/mol and a flash point of 113.6±17.2 °C . The index of refraction is 1.606, and the molar refractivity is 54.8±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Pharmakologie: Antimikrobielle Mittel
2,3,6-Trimethylchinoxalin wurde auf seine potenzielle Verwendung als antimikrobielles Mittel untersucht. Seine Struktur ermöglicht die Synthese von Derivaten, die verschiedene Mikroorganismen angreifen können. Die Wirksamkeit der Verbindung gegen Bakterien und Pilze macht sie zu einem Kandidaten für die Entwicklung neuer Antibiotika und Antimykotika .
Materialwissenschaft: Organische Elektronik
In der Materialwissenschaft wird this compound wegen seiner elektrischen Eigenschaften untersucht, die in der organischen Elektronik von Vorteil sein könnten. Seine stabile heterozyklische Struktur kann in Materialien für organische Leuchtdioden (OLEDs) und andere elektronische Geräte integriert werden .
Chemische Synthese: Bausteine
Diese Verbindung dient als Baustein in der chemischen Synthese. Ihre Reaktivität mit verschiedenen chemischen Gruppen ermöglicht die Herstellung komplexer Moleküle für verschiedene industrielle Anwendungen, darunter Farbstoffe, Pigmente und fortschrittliche Polymere .
Analytische Forschung: Chromatographiestandards
This compound wird in der analytischen Chemie als Standard in der Chromatographie verwendet. Seine genau definierten Eigenschaften helfen bei der Kalibrierung von Geräten und der Validierung analytischer Methoden zum Nachweis und zur Quantifizierung von Substanzen .
Pharmakologie: Krebsforschungs
Untersuchungen haben gezeigt, dass Chinoxalinderivate Antikrebseigenschaften aufweisen. This compound wird auf sein Potenzial zur Hemmung des Wachstums von Krebszellen untersucht, was es zu einem interessanten Thema in der onkologischen Pharmakologie macht .
Industrielle Anwendungen: Lösungsmittel und Katalysatoren
In industriellen Anwendungen wird this compound aufgrund seiner chemischen Stabilität und Löslichkeitseigenschaften als Lösungsmittel und Katalysator eingesetzt. Es spielt eine Rolle bei der Erleichterung verschiedener chemischer Reaktionen und Prozesse .
Safety and Hazards
Eigenschaften
IUPAC Name |
2,3,6-trimethylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-7-4-5-10-11(6-7)13-9(3)8(2)12-10/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRWKGBOBWHKHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N=C2C=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066231 | |
| Record name | Quinoxaline, 2,3,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17635-21-1 | |
| Record name | 2,3,6-Trimethylquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17635-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoxaline, 2,3,6-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017635211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoxaline, 2,3,6-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinoxaline, 2,3,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6-trimethylquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,3,6-Trimethylquinoxaline in redox flow batteries?
A: 2,3,6-Trimethylquinoxaline functions as the anolyte, the electrolyte component that undergoes oxidation at the anode, in a non-aqueous redox flow battery system []. This system specifically utilizes a carbonate solvent containing lithium salts.
Q2: How does the solubility of the catholyte impact the performance of the redox flow battery?
A: The research focuses on a highly soluble phenothiazine derivative as the catholyte. High solubility of the catholyte, 3,7-bis(trifluoromethyl)-N-ethylphenothiazine, allows for increased concentration in the electrolyte solution []. This, in turn, can lead to higher energy density for the battery, as it directly influences the capacity of the system. While the provided research does not delve into the specific solubility of 2,3,6-Trimethylquinoxaline, compatibility in terms of solubility and stability with the chosen electrolyte system is crucial for optimal battery performance.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Phenol, 4-[2-(2-pyridinyloxy)propoxy]-](/img/structure/B106017.png)






![Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene](/img/structure/B106042.png)
